4-Chloropyridine-3-sulfonic acid

Descripción

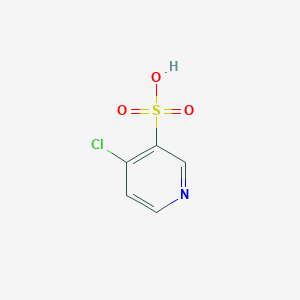

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloropyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUZNCDDZQWQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364881 | |

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51498-38-5 | |

| Record name | 4-Chloro-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51498-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Chloropyridine 3 Sulfonic Acid

Evolution of Synthetic Pathways to 4-Chloropyridine-3-sulfonic Acid

The industrial production of this compound has been marked by a transition from classical chlorination techniques to more refined processes that offer improved yields, safety, and environmental profiles.

Traditional Chlorination Approaches

Historically, the synthesis relied on potent chlorinating agents like phosphorus pentachloride to convert hydroxy- and sulfo- functionalities into their chloro-derivatives.

A well-established method for the preparation of 4-chloropyridine-3-sulfonyl chloride, a direct precursor to the sulfonic acid, involves the reaction of 4-hydroxypyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅). google.com In this process, phosphorus oxychloride (POCl₃) often serves as a solvent, as it is also a byproduct of the reaction between phosphorus pentachloride and the starting material. google.com While effective, this method typically requires an excess of phosphorus pentachloride to drive the reaction to completion. google.com

The combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) constitutes a powerful chlorinating system. indianchemicalsociety.comepa.gov PCl₅ acts as the primary chlorinating agent, capable of converting both hydroxyl groups and sulfonic acid moieties into their respective chlorides. google.comyoutube.com The reaction with a hydroxyl group proceeds via the formation of an intermediate that subsequently eliminates to form the chloro-derivative and POCl₃. youtube.com The sulfonic acid group is similarly converted to a sulfonyl chloride. While POCl₃ alone is sometimes not a sufficiently strong chlorinating agent, its combination with PCl₅ enhances the reactivity of the system. indianchemicalsociety.comepa.gov The mechanism involves the electrophilic attack of the phosphorus atom on the oxygen of the hydroxyl and sulfonic acid groups, followed by nucleophilic substitution by chloride ions.

Modern and Optimized Chlorination Strategies

To address the limitations of traditional methods, including the handling of solid PCl₅ and the generation of large amounts of byproducts, more streamlined and efficient chlorination processes have been developed.

A significant advancement in the synthesis of 4-chloropyridine-3-sulfonyl chloride involves the use of a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas (Cl₂). google.comgoogle.com This method offers a safer and more controlled process compared to using PCl₅. In a typical procedure, 4-hydroxypyridine-3-sulfonic acid is heated with phosphorus trichloride and phosphorus oxychloride. google.com Chlorine gas is then introduced into the reaction mixture, leading to the in-situ formation of the chlorinating species. google.com This approach has been shown to result in practically quantitative yields of the desired product. google.com

A patented process details a method where chlorine gas is passed into a mixture of a hydroxypyridine-sulfonic acid and phosphorus trichloride, which is then heated. google.com After the reaction, excess phosphorus oxychloride and phosphorus trichloride are removed by distillation. google.com This process can be fine-tuned by controlling the molar ratios of the reactants. For instance, using 2.0 to 2.4 mol of phosphorus trichloride and 1.9 to 2.0 mol of chlorine gas per mole of hydroxypyridine-sulfonic acid at temperatures between 70°C and 120°C has been found to be effective. google.com

Table 1: Reaction Parameters for the Synthesis of 4-Chloropyridine-3-sulfonyl chloride

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxypyridine-3-sulfonic acid | google.com |

| Chlorinating Agents | Phosphorus trichloride and Chlorine gas | google.comgoogle.com |

| Solvent/Reagent | Phosphorus oxychloride | google.com |

| Temperature | 70°C to 120°C | google.com |

| Yield | Practically quantitative | google.com |

Synthetic Routes to this compound from Related Compounds

Hydrolytic Conversion of 4-Chloropyridine-3-sulfonamide (B47618) to this compound

The conversion of 4-chloropyridine-3-sulfonamide to this compound can be achieved through hydrolysis in a dilute acid medium. researchgate.net This reaction is a standard transformation in organic chemistry, where the sulfonamide group is converted to a sulfonic acid group in the presence of water and an acid catalyst. The title compound, with the chemical formula C5H4ClNO3S, has been successfully synthesized via this method using dilute hydrochloric acid. researchgate.net 4-Chloropyridine-3-sulfonamide itself is a valuable building block used in the preparation of heterocyclic 4-substituted pyridine-3-sulfonamide (B1584339) derivatives. naarini.com

Precursor Synthesis Methodologies from Chloropyridines (e.g., N-Oxidation and Catalytic Reduction)

The synthesis of precursors for this compound often involves modifications of chloropyridine structures. N-oxidation is a common strategy to activate the pyridine (B92270) ring for further reactions. The N-oxidation of 2-chloropyridine (B119429) to 2-chloropyridine-N-oxide has been studied using various reagents, including percarboxylic acids and immobilized catalysts. dcu.iedcu.ie For instance, a process using a carboxylated polystyrene-divinylbenzene resin in the presence of hydrogen peroxide and a mineral acid has been investigated, achieving yields of 33-35%. dcu.iedcu.ie Another approach utilized phosphotungstic acid immobilized on silicon dioxide as a catalyst for the N-oxidation of 2-chloropyridine with hydrogen peroxide, reporting a yield of 89.8% under optimized conditions. researchgate.net

Recent research has also explored a controllable pyridine N-oxidation-nucleophilic dechlorination process. nih.gov This method uses a carbonate species-activated hydrogen peroxide system where peroxymonocarbonate (HCO4-) induces N-oxidation, which in turn facilitates nucleophilic dechlorination by the hydroperoxide anion (HO2-). nih.gov This process has shown significantly higher dechlorination efficiencies compared to traditional methods. nih.gov

Synthesis of Key Intermediates: 4-Chloropyridine-3-sulfonyl Chloride

Preparative Methods and Scale-Up Considerations

4-Chloropyridine-3-sulfonyl chloride is a pivotal intermediate in the synthesis of this compound and its derivatives. google.com Several methods for its preparation have been developed, with a focus on improving yield, safety, and scalability.

One established method involves the reaction of 4-hydroxypyridine-3-sulfonic acid with a mixture of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂). google.comgoogle.com This process is often carried out in the presence of phosphorus oxychloride (POCl₃), which can be generated in situ and also act as a solvent. The reaction typically involves heating the mixture to reflux, followed by distillation and purification steps. google.com Yields for this method are reported to be high, often in the range of 90-99%. google.com

To mitigate the formation of byproducts such as 5-chloropyridine-3-sulfonyl chloride, strategies like the controlled, gradual addition of chlorine gas and the use of solvents like toluene (B28343) have been employed.

Table 1: Comparison of Synthetic Methods for 4-Chloropyridine-3-sulfonyl Chloride

| Method | Reagents | Conditions | Yield | Purity | Reference |

| Phosphorus Trichloride and Chlorine Gas | 4-hydroxypyridine-3-sulfonic acid, PCl₃, Cl₂ | Reflux at 80–110°C for 20–24 hours | 95–99% | 99.7% (HPLC) | |

| Phosphorus Pentachloride-Based Synthesis | 4-hydroxypyridine-3-sulfonic acid, PCl₅, POCl₃ | Heating at 125°C for 1 hour | 70–80% | Not specified |

For large-scale production, a process has been detailed where 4-hydroxypyridine-3-sulfonic acid is reacted with phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas. The workup involves distilling off the excess phosphorus oxychloride and extracting the product with an organic solvent like ethylene (B1197577) chloride. google.com This method can yield the product in nearly quantitative amounts.

Role as a Crucial Building Block in Downstream Organic Synthesis

4-Chloropyridine-3-sulfonyl chloride is a versatile electrophilic compound that serves as a key building block for a variety of organic molecules. Its sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the synthesis of sulfonamides, sulfonates, and sulfonothioates through reactions with amines, alcohols, and thiols, respectively. The presence of the chlorine atom on the pyridine ring also allows for further modifications, such as Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. This dual reactivity makes it a valuable precursor in medicinal chemistry and the development of new bioactive compounds.

Chemical Reactivity and Reaction Mechanisms of 4 Chloropyridine 3 Sulfonic Acid and Its Derivatives

Reactivity Profile of the Sulfonyl Chloride Group

4-Chloropyridine-3-sulfonyl chloride is a key derivative that showcases the reactivity of the sulfonyl group. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur makes the sulfur atom highly electrophilic and an excellent site for nucleophilic attack.

Electrophilic Nature and Nucleophilic Substitution Reactions

The electrophilic sulfur atom of the sulfonyl chloride group readily reacts with a variety of nucleophiles, leading to the displacement of the chloride ion. This forms the basis for the synthesis of a diverse array of sulfonated compounds. The general mechanism involves the attack of the nucleophile on the sulfur atom, forming a transient pentacoordinate intermediate, which then collapses to expel the chloride leaving group.

The reaction of 4-chloropyridine-3-sulfonyl chloride with primary or secondary amines is a common and efficient method for the formation of sulfonamides. These reactions are fundamental in medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents.

The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. A subsequent deprotonation of the nitrogen atom, typically by a base or another equivalent of the amine, yields the stable sulfonamide product.

A notable example is the synthesis of 4-chloropyridine-3-sulfonamide (B47618), a precursor for various pharmaceuticals. In a documented procedure, 4-chloropyridine-3-sulfonyl chloride is treated with aqueous ammonia. The reaction mixture is stirred for several hours, leading to the precipitation of the product. stackexchange.com

Table 1: Synthesis of 4-Chloropyridine-3-sulfonamide

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point | Reference |

|---|---|---|---|---|---|

| 4-Chloropyridine-3-sulfonyl chloride | Aqueous Ammonia | 4-Chloropyridine-3-sulfonamide | ~83-84% | 153°C (with decomposition) | stackexchange.com |

In a similar fashion to amines, alcohols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. This reaction typically requires the presence of a base, such as pyridine (B92270) or triethylamine, to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. The resulting sulfonate esters are themselves useful as intermediates in organic synthesis, as the sulfonate group can act as a good leaving group.

Thiols, being excellent nucleophiles, react readily with 4-chloropyridine-3-sulfonyl chloride to generate sulfonothioates. The reaction mechanism is analogous to that with amines and alcohols, involving the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride group. These reactions are also typically carried out in the presence of a base to deprotonate the thiol and facilitate the reaction.

Carbon-Carbon Bond Forming Reactions: Suzuki-Miyaura Coupling

Beyond reactions with heteroatom nucleophiles, the sulfonyl chloride group can participate in more advanced carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed cross-coupling reaction, can be employed to form a new carbon-carbon bond at the position of the sulfonyl chloride.

This reaction involves the coupling of the sulfonyl chloride with an organoboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the sulfonyl chloride to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. While aryl halides are more common coupling partners, the use of sulfonyl chlorides in Suzuki-Miyaura reactions has been documented, offering an alternative route to biaryl compounds and other coupled systems. fishersci.co.ukchem-station.com

Reactivity of the Chlorinated Pyridine Ring

The chlorine atom at the 4-position of the pyridine ring in 4-chloropyridine-3-sulfonic acid and its derivatives is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom, particularly its ability to stabilize a negative charge at the ortho and para positions through resonance, facilitates the attack of nucleophiles at the 4-position. synzeal.com

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring at the carbon bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In a subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

This reactivity allows for the introduction of a variety of substituents at the 4-position. For instance, 4-chloropyridine-3-sulfonamide can serve as a building block for the synthesis of 4-substituted pyridine-3-sulfonamide (B1584339) derivatives. These derivatives are of interest as they can act as inhibitors for enzymes like carbonic anhydrase. google.comwikipedia.org An example of this is the reaction of 4-chloro-3-pyridinesulfonamide with an amine, such as (3-methylphenyl)amine, to furnish the corresponding 4-amino-3-pyridinesulfonamide (B1278703) derivative. libretexts.org

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Role of this compound in Broader Organic Transformations

Beyond the direct reactivity of the pyridine ring, the functional groups of this compound allow for its use in more complex synthetic strategies.

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, comparable in strength to mineral acids like sulfuric acid. beilstein-journals.orgorientjchem.org This acidity allows sulfonic acid-functionalized compounds to serve as potent acid catalysts in a wide array of organic reactions. elsevierpure.comcapes.gov.br While specific catalytic uses of this compound are not widely documented, the known applications of other organic sulfonic acids highlight its potential.

These catalysts, particularly when immobilized on solid supports like silica (B1680970) or zirconia, offer advantages such as ease of handling, reduced corrosiveness, and reusability, aligning with the principles of green chemistry. beilstein-journals.orgmdpi.com

Table 2: Selected Organic Reactions Catalyzed by Sulfonic Acids

| Reaction Type | Catalyst Example | Substrates | Reference |

| Esterification | Al₂O₃-supported MSA | Diols | orientjchem.org |

| Amidoalkyl Naphthol Synthesis | Sulfonated polynaphthalene | Aldehydes, amides, 2-naphthol | beilstein-journals.org |

| Knoevenagel Condensation | MSA with morpholine | Ketones, malononitrile | orientjchem.org |

| Pechmann Reaction (Coumarin Synthesis) | Methane sulfonic acid on silica | Phenols, β-ketoesters | orientjchem.org |

| Multicomponent Reactions | Nanozirconia supported sulfonic acid | Aldehydes, β-ketoesters, urea | mdpi.com |

MSA = Methane Sulfonic Acid

The sulfonic acid moiety on the this compound molecule could potentially catalyze similar transformations, acting as either a homogeneous or heterogeneous catalyst.

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. The sulfonic acid group is known to be an effective catalyst for various MCRs. elsevierpure.commdpi.com

Furthermore, this compound itself can serve as a versatile building block for the synthesis of complex molecules. Its dual functionality allows for sequential or orthogonal chemical modifications. For instance, the chlorine at the 4-position can be displaced by a variety of nucleophiles via the SNAr reaction, introducing new functional groups or linking the pyridine core to other molecular scaffolds. youtube.comnih.gov Subsequently, the sulfonic acid group could be used to direct further reactions, participate in forming ionic interactions, or be converted into other functional groups like sulfonyl chlorides or sulfonamides. nih.govsigmaaldrich.com This strategic potential makes it a valuable precursor in constructing complex heterocyclic libraries for various applications.

Biological Activities and Medicinal Chemistry Applications of 4 Chloropyridine 3 Sulfonic Acid Derivatives

Pharmacological Relevance of Sulfonamide Derivatives of 4-Chloropyridine-3-sulfonic Acid

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore that allows these derivatives to interact with various biological targets, most notably metalloenzymes. This interaction is the foundation for their observed pharmacological effects.

Sulfonamide derivatives of this compound are recognized as potent inhibitors of human carbonic anhydrases (hCA), a family of zinc-containing metalloenzymes. mdpi.com These enzymes are crucial in fundamental physiological processes, including pH regulation and the reversible hydration of carbon dioxide. mdpi.com The primary mechanism of inhibition involves the sulfonamide group binding to the zinc ion within the enzyme's active site, disrupting its catalytic function. mdpi.com

Research has focused on the inhibitory activity of these derivatives against various hCA isoforms, particularly the cytosolic hCA I and hCA II, and the transmembrane, cancer-associated hCA IX and hCA XII. mdpi.comnih.gov The selective inhibition of tumor-associated isoforms is a key strategy in developing anticancer agents. mdpi.com

Studies on a series of 4-substituted pyridine-3-sulfonamides, synthesized via "click" chemistry, have demonstrated a broad range of inhibitory activity. nih.gov For instance, certain derivatives show nanomolar activity against hCA IX and hCA XII. mdpi.com Notably, some compounds exhibit significant selectivity, with up to 5.9-fold preference for the cancer-associated hCA IX over the ubiquitous hCA II. nih.gov Another derivative displayed a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. nih.gov Similarly, a series of pyrazolo[4,3-c]pyridine sulfonamides, which are structurally related, also showed potent inhibition, with several compounds being more effective against hCA I than the standard reference drug, Acetazolamide. nih.gov

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) / Activity | Selectivity Profile | Source |

|---|---|---|---|---|

| 4-Substituted Pyridine-3-Sulfonamides | hCA II | Kᵢ values reaching 271 nM | - | nih.gov |

| 4-Substituted Pyridine-3-Sulfonamides | hCA IX | Kᵢ values reaching 137 nM | Up to 5.9-fold selective over hCA II | nih.gov |

| 4-Substituted Pyridine-3-Sulfonamides | hCA XII | Kᵢ values reaching 91 nM | One compound showed 23.3-fold selectivity vs. hCA IX | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | Several compounds more potent than Acetazolamide | Good selectivity index against hCA I and hCA XII for some derivatives | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | One compound showed better activity than Acetazolamide | - | nih.gov |

This compound and its derivatives are noted as potential anti-inflammatory agents. pharmaffiliates.com The anti-inflammatory potential can be linked to the inhibition of specific carbonic anhydrase isoforms that are involved in pathological processes associated with inflammation. Furthermore, the development of chloropyridinyl esters of nonsteroidal anti-inflammatory agents (NSAIDs) has been explored. nih.gov The concept is that these hybrid molecules could potentially inhibit targets like the SARS-CoV-2 3CL protease while also releasing the parent NSAID, which would then inhibit cyclooxygenase, producing a secondary anti-inflammatory effect. nih.gov

The investigation into the antiviral properties of chloropyridine derivatives has yielded promising results in related structural classes. While direct studies on 4-chloropyridine-3-sulfonamide (B47618) are not extensively detailed, research on structurally similar compounds provides insight. For example, a series of 5-chloropyridin-3-yl esters of NSAIDs were synthesized and evaluated as potential inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. nih.gov Several of these ester derivatives exhibited potent enzyme inhibitory activity and antiviral activity in cell-based assays. nih.gov For instance, an (R)-naproxen-derived ester showed a SARS-CoV-2 3CL protease IC₅₀ value of 160 nM. nih.gov Although these are not sulfonamides, this research highlights the potential of the chloropyridine scaffold in designing antiviral agents. nih.gov

Information regarding the specific cardiovascular activities associated with derivatives of this compound is not prominently available in the reviewed literature.

Structure-Activity Relationship (SAR) Analysis in Drug Discovery

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have been crucial in identifying the structural modifications that enhance their biological effects.

SAR analysis of 4-chloropyridine-3-sulfonamide derivatives has primarily focused on modifications to the core structure and their impact on carbonic anhydrase inhibition. mdpi.com

A key area of investigation involves introducing various substituents at the 4-position of the pyridine-3-sulfonamide (B1584339) scaffold. mdpi.com By employing "click" chemistry, researchers have synthesized a library of derivatives where the chlorine atom is replaced by a triazole-linked tail. mdpi.comnih.gov The nature of the group attached to this tail significantly influences both the inhibitory potency and the selectivity across different hCA isoforms. mdpi.com The results indicate that even subtle changes to this substituent can dramatically alter the bioactivity, for example, by enhancing selectivity for cancer-related hCA IX over the off-target hCA II isoform. nih.gov

In a different class of derivatives based on a 1,3,4-thiadiazole (B1197879) sulfonamide core, SAR analysis revealed that the nature of substituents on the sulfonamide nitrogen has a significant impact on antiviral activity against the tobacco mosaic virus. researchgate.net For instance, derivatives with substituted aryl groups (like 4-methylphenyl or 3-chlorophenyl) at this position were found to be more potent than those with a phosphonate (B1237965) moiety. researchgate.net This underscores the principle that substituents play a critical role in defining the efficacy and biological target of the molecule. researchgate.net The presence of halogen atoms or bulky groups on some pyridine (B92270) derivatives has been shown to decrease antiproliferative activity in other studies, indicating that substituent choice is highly context-dependent. nih.gov

| Compound Series | Structural Variation | Observed Effect on Bioactivity | Source |

|---|---|---|---|

| 4-Substituted Pyridine-3-Sulfonamides | Introduction of various "click" tails at the 4-position | Significantly altered inhibitory potency and selectivity against hCA isoforms. | mdpi.comnih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides | Substituents on the sulfonamide nitrogen (R1, R2) | Wide impact on antiviral activity. Substituted aryl groups were more potent than phosphonate moieties. | researchgate.net |

| General Pyridine Derivatives | Presence of halogen atoms or bulky groups | Can lead to lower antiproliferative activity. | nih.gov |

Impact of Structural Modifications on Biological Activity

The biological activity of derivatives of this compound is significantly influenced by structural modifications. These changes can alter the compound's potency, selectivity, and even its primary mode of action.

For instance, in the context of carbonic anhydrase (hCA) inhibitors, the introduction of various substituents at the 4-position of the pyridine-3-sulfonamide core has been explored to enhance inhibitory activity and selectivity for specific isoforms, particularly the cancer-associated hCA IX and hCA XII. mdpi.com A "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to create a series of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides. mdpi.com This strategy allows for the introduction of diverse structural motifs, ranging from small substituents that can interact with the active site to longer chains that may engage with amino acids at the entrance of the enzyme's active site. mdpi.com

The resulting data indicates that the inhibitory activity of these compounds varies widely, with inhibition constants (KI) reaching into the nanomolar range for hCA II, hCA IX, and hCA XII. mdpi.com This highlights the profound impact of these structural modifications on the biological activity of the parent scaffold.

Similarly, in the development of selective PPARγ modulators, the replacement of a 2-pyridyl group with a 3- or 4-pyridyl group in a related series of compounds was investigated. While simple substitution on the pyridine ring did not yield potent agonists, further modifications to an attached benzimidazole (B57391) ring, such as the introduction of a 7'-fluoro substituent, led to compounds with robust in vivo efficacy in reducing plasma glucose. nih.gov

Furthermore, the reactivity of 4-halopyridines can be predictably tuned by altering substituents. For example, a series of 2-fluoromethyl-substituted 4-chloropyridines demonstrated that the pKa and the rate of enzyme inactivation (kinact/KI) could be systematically varied over several orders of magnitude. nih.gov This tunability is a key aspect of designing compounds with specific biological activity profiles.

Molecular Mechanisms of Action

Derivatives of this compound and related 4-halopyridines exert their biological effects through direct interaction with specific molecular targets, most notably enzymes. The sulfonamide group, a common feature in many derivatives, is a well-established zinc-binding group that can effectively inhibit metalloenzymes like carbonic anhydrases. mdpi.com By mimicking the structure of natural substrates, the sulfonamide moiety can disrupt metabolic pathways, leading to therapeutic effects. The chlorine atom can also contribute to binding affinity through halogen bonding.

A significant mechanism of action for 4-halopyridines is the covalent modification of cysteine residues within the active site of enzymes. nih.govnih.gov For example, diverse, fragment-sized 4-halopyridines have been shown to inactivate human dimethylarginine dimethylaminohydrolase-1 (DDAH1) by covalently modifying the active site cysteine. nih.gov This interaction is not a simple, direct reaction but rather a "quiescent affinity labeling" process. The 4-halopyridine requires "off-pathway" catalysis, where a neighboring aspartate residue stabilizes the protonated form of the pyridine ring, thereby "switching on" its reactivity. nih.govnih.gov

The table below summarizes the inhibitory activity of selected 4-substituted pyridine-3-sulfonamide derivatives against various human carbonic anhydrase isoforms.

| Compound | hCA I (KI in nM) | hCA II (KI in nM) | hCA IX (KI in nM) | hCA XII (KI in nM) |

| 3 | >10000 | 2897 | 2519 | 104 |

| 4 | 8912 | 3144 | 137 | 91 |

| 5 | >10000 | 3865 | 2241 | 1007 |

| 6 | >10000 | 4123 | 3125 | 1125 |

| 7 | 7814 | 271 | 289 | 115 |

| 8 | >10000 | >10000 | 4521 | 1254 |

| 9 | >10000 | 3589 | 3654 | 987 |

| 10 | 9854 | 4587 | 4123 | 1021 |

| 11 | >10000 | 3654 | 2587 | 1003 |

| 12 | >10000 | 4123 | 3698 | 1154 |

| 15 | 8541 | 3587 | 2451 | 985 |

| 16 | 7458 | 2541 | 1542 | 854 |

Data sourced from: MDPI mdpi.com

The interaction of this compound derivatives with their molecular targets can lead to the disruption of critical biochemical pathways. For example, the inhibition of carbonic anhydrases can affect pH regulation, ion transport, and other physiological processes that are dependent on the hydration of carbon dioxide. mdpi.com In cancer, the overexpression of hCA IX and hCA XII is linked to tumor progression and metastasis, making them important therapeutic targets. mdpi.com

The inhibition of DDAH1 by 4-halopyridines impacts the nitric oxide (NO) pathway. nih.gov DDAH is responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inactivating DDAH, 4-halopyridines can lead to an accumulation of ADMA, which in turn reduces NO production. This has implications for conditions where the NO pathway is dysregulated, such as cardiovascular diseases and sepsis. researchgate.net

Furthermore, some sulfonamide derivatives of 4-chloropyridine (B1293800) have been investigated for their anti-inflammatory effects, which are attributed to the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, key mediators of inflammation and pain. The antibacterial properties of some derivatives are linked to the inhibition of bacterial folate synthesis, a pathway essential for DNA replication and cell division.

Selective Covalent Protein Modification by 4-Halopyridines

4-Halopyridines are being developed as selective covalent protein modifiers, offering a sophisticated strategy for creating chemical probes and therapeutic agents. nih.govnih.gov The core principle behind their selectivity lies in their "switchable" electrophilicity. nih.gov In their neutral state, 4-halopyridines exhibit modest reactivity, comparable to that of acrylamide (B121943). nih.govnih.gov However, upon protonation of the pyridine nitrogen, their reactivity is significantly enhanced, becoming similar to that of the highly reactive iodoacetamide. nih.govnih.gov

This "switch" can be triggered by the microenvironment of a protein's binding site. For instance, the active site of DDAH1 contains an aspartate residue that can stabilize the protonated pyridinium (B92312) form of the 4-halopyridine, thereby catalyzing the covalent modification of a nearby cysteine residue. nih.govnih.gov This requirement for catalysis by the target protein imparts a high degree of selectivity, as the covalent modification is less likely to occur with off-target proteins that lack the appropriate catalytic machinery. nih.gov

The design of these selective modifiers can be further refined by altering the substituents on the pyridine ring. As previously mentioned, substitutions can predictably tune the pKa and reactivity of the 4-halopyridine, allowing for the optimization of both non-covalent binding affinity and the rate of covalent bond formation. nih.govresearchgate.net This dual optimization is a powerful strategy for developing highly selective covalent inhibitors. researchgate.net

The "switchable" nature of 4-halopyridines provides a significant advantage in biological systems. nih.gov The ability to exist in a less reactive "off" state until encountering the target protein minimizes non-specific reactions with other biological nucleophiles, such as glutathione (B108866). nih.gov For 4-chloropyridine, this protonation "switch" can lead to an approximately 4500-fold increase in reactivity. nih.gov

This tunable and switchable reactivity has been demonstrated in complex biological mixtures. For example, covalent labeling of proteins in an E. coli lysate by 4-halopyridines was shown to be dependent on the proteins being in their folded, native state. nih.govnih.gov This indicates that the modification is likely catalysis-dependent and that other proteins with similar catalytic features could potentially be targeted. nih.gov

The general concept of "quiescent affinity labels" or "switchable electrophiles" represents a promising strategy in drug discovery. nih.govresearchgate.net By designing molecules that are only activated upon binding to their intended target, it is possible to achieve a high degree of selectivity and minimize off-target effects. nih.govresearchgate.net 4,4'-dipyridylsulfide analogs have also been identified as "switchable electrophiles" for covalent inhibition, offering a tunable fragment with multiple sites for derivatization. researchgate.net

The table below illustrates the tunable reactivity of 2-substituted 4-chloropyridines against DDAH1.

| 2-Substituent | pKa | kinact/KI (M-1s-1) |

| -H | 4.7 | 1.8 |

| -CH2F | 2.5 | 11.2 |

| -CHF2 | 0.4 | 0.03 |

Data sourced from: PubMed nih.gov

Reactivity with Biological Thiols and Cysteine Residues

The thiol group of cysteine is a prominent nucleophile within proteins, making it a prime target for covalent inhibitors in drug discovery. nih.govnih.gov The unique chemical properties of cysteine, combined with its relatively low abundance in the proteome, allow for the design of highly selective drugs with prolonged duration of action. nih.govdigitellinc.com The reactivity of derivatives of this compound with biological thiols, particularly the side chain of cysteine residues, is rooted in the chemistry of the 4-halopyridine scaffold. This scaffold serves as a "covalent warhead" that can form a stable bond with the target protein. digitellinc.comnih.gov

Research into 4-halopyridines has revealed them to be tunable and "switchable" covalent modifiers of proteins. nih.gov The reactivity of the 4-chloropyridine core with thiols is of particular interest. Non-enzymatic studies comparing 4-chloropyridine to other common electrophilic reagents used in protein modification have shown that its intrinsic reactivity with the model thiol glutathione (GSH) is comparable to that of acrylamide, a widely used covalent warhead. nih.gov However, unlike acrylamide, the electrophilicity of the 4-chloropyridine scaffold can be dramatically enhanced. nih.gov

A key feature of the 4-chloropyridine system is its "switchable" reactivity, which is dependent on the protonation state of the pyridine nitrogen. nih.gov Protonation of the nitrogen atom, or its N-methylation which mimics protonation, leads to the formation of a positively charged pyridinium ion. This charge stabilization results in a substantial increase in the compound's electrophilicity, making it significantly more reactive towards nucleophilic thiols. nih.gov Studies have demonstrated that N-methylation of 4-chloropyridine can enhance its reaction rate with thiols by approximately 4,500-fold, achieving a reactivity level similar to that of the highly reactive agent iodoacetamide. nih.gov This mechanism allows for quiescent affinity labeling, where the molecule's reactivity is "switched on" upon binding to a target protein, often facilitated by a nearby acidic residue like aspartate that stabilizes the protonated form. nih.gov

This reactivity is also highly selective for cysteine. At a physiological pH of 7.5, significant reactivity for N-methyl-4-chloropyridine was observed only with thiols, with cysteine being the only free amino acid tested that showed a notable reaction. nih.gov This selectivity is crucial for developing targeted therapies that minimize off-target modifications. While some reactive intermediates can interact with other nucleophilic residues like histidine, certain scaffolds demonstrate high specificity for cysteine. vu.lt

The presence of a sulfonic acid group at the 3-position of the pyridine ring is expected to influence this reactivity. The sulfonic acid group is strongly electron-withdrawing, which further increases the electrophilicity of the carbon atom at the 4-position, making it more susceptible to nucleophilic aromatic substitution by the cysteine thiolate anion. The cysteine thiolate (Cys-S⁻) is a much more potent nucleophile than the protonated thiol form, and its formation is governed by the pKa of the cysteine residue and the local protein microenvironment. nih.gov

The table below summarizes the comparative reactivity of various electrophiles with glutathione (GSH), highlighting the relative position of 4-chloropyridine.

| Electrophilic Compound | Remaining Thiol (%) after 1 hour with GSH | Relative Reactivity |

|---|---|---|

| N-Ethylmaleimide | 0% | Very High |

| Iodoacetamide | 20% | High |

| 4-Chloropyridine | 80% | Moderate (similar to Acrylamide) |

| Acrylamide | 85% | Moderate |

| Phenyl vinylsulfonate | 45% | High |

| Ampicillin | 100% | Very Low / None |

Data sourced from studies on the non-enzymatic reactivity of electrophiles with glutathione (GSH). nih.gov

The following table details key research findings regarding the reactivity of the 4-chloropyridine scaffold with biological thiols.

| Compound Scaffold | Biological Thiol | Key Research Finding | Reference |

|---|---|---|---|

| 4-Chloropyridine | Glutathione (GSH) | Exhibits intrinsic reactivity comparable to acrylamide in non-enzymatic assays. | nih.gov |

| N-Methyl-4-chloropyridine | Cysteine | Shows a ~4,500-fold increase in reaction rate compared to its unmethylated precursor, demonstrating 'switchable' reactivity. | nih.gov |

| 4-Chloropyridine | Cysteine | Modification is highly selective for cysteine residues, driven by catalysis that stabilizes the protonated pyridinium form. | nih.gov |

Spectroscopic and Crystallographic Characterization of 4 Chloropyridine 3 Sulfonic Acid

Solid-State Structural Elucidation: X-ray Crystallography

Crystal Structure Determination and Unit Cell Parameters

The precise determination of the crystal system, space group, and unit cell dimensions for 4-chloropyridine-3-sulfonic acid is a critical first step in its solid-state characterization. However, specific unit cell parameters (a, b, c, α, β, and γ) and the crystal system are not publicly available in the searched literature and crystallographic databases. The compound was identified as C5H4ClNO3S and was prepared for analysis by the hydrolysis of 4-chloropyridine-3-sulfonamide (B47618) in dilute hydrochloric acid. researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (N—H...O, C—H...Cl)

The crystal structure of this compound is significantly influenced by the presence of hydrogen bonding. researchgate.net The primary interaction involves the pyridinium (B92312) nitrogen atom and an oxygen atom from the sulfonate group, forming a robust N—H...O hydrogen bond. This interaction is a key contributor to the formation of the primary structural motif in the crystal lattice.

Formation of One-Dimensional Chains and Two-Dimensional Networks in the Crystal Lattice

The interplay of the aforementioned hydrogen bonds leads to the formation of extended supramolecular structures. The strong N—H...O hydrogen bonds are responsible for linking the individual molecules of this compound into one-dimensional chains. researchgate.net

These one-dimensional chains are further organized into a more complex two-dimensional network. This higher-order arrangement is facilitated by the weaker C—H...Cl interactions, which link the parallel one-dimensional chains together. researchgate.net The resulting layered structure is a testament to the intricate balance of intermolecular forces governing the solid-state architecture of this compound.

Advanced Spectroscopic Techniques for Structural Confirmation

To complement the crystallographic data, spectroscopic techniques are employed to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for this compound is not available in the searched resources. A detailed analysis of the vibrational modes of this specific compound cannot be provided without this data.

Chromatographic Methods for Purity and Identity Assessment

Chromatographic techniques are essential for determining the purity and verifying the identity of this compound. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quality control of this compound and its intermediates. Several patents related to the synthesis of this compound and its derivatives specify the use of HPLC for purity assessment, with reported purities often exceeding 98%. google.com For instance, in the synthesis of 4-chloropyridine-3-sulfonamide from 4-hydroxypyridine-3-sulfonic acid, HPLC was used to confirm the purity of the final product, which was found to be as high as 99.7%. google.com

Table 1: HPLC Method for a Related Compound (Pyridine-3-sulfonyl chloride) patsnap.com

| Parameter | Value |

|---|---|

| Chromatographic Column | ACOSMOSIL C18-MS-II, 5 µm, 4.6 × 250 mm |

| Mobile Phase A | 0.2% Tetrabutylammonium hydroxide (B78521) phosphate (B84403) buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile (B52724) |

| Elution Mode | Isocratic |

| Mobile Phase Ratio (A:B) | 62:38 |

| Flow Rate | 1 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Running Time | 10 min |

Additionally, general HPLC methods for the analysis of pyridine (B92270) and its derivatives often utilize reversed-phase columns with mobile phases consisting of acetonitrile and water, sometimes with the addition of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comsielc.comhelixchrom.com For mass spectrometry-compatible methods, volatile buffers such as formic acid are preferred. sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. UPLC systems operate at higher pressures to push the mobile phase through the densely packed columns.

While specific UPLC methods for this compound are not widely published, the technique is well-suited for its analysis, particularly for impurity profiling where high resolution is critical. pharmacompass.commdpi.com UPLC methods have been developed for the rapid analysis of related compounds such as 3-pyridinesulfonic acid. sielc.com These methods are often scalable and can be adapted for preparative separations to isolate impurities for further characterization. sielc.com

The principles of UPLC, particularly when coupled with mass spectrometry (UPLC-MS), make it a powerful tool for identifying and quantifying trace-level impurities and degradation products. mdpi.com A UPLC-QTOF-MS (quadrupole time-of-flight mass spectrometry) method, for example, has been successfully used to identify metabolites of other complex organic molecules in biological matrices, showcasing the technique's potential for detailed analysis of compounds like this compound. mdpi.com

Table 2: General UPLC Suitability for Related Pyridine Sulfonic Acids

| Feature | Description |

|---|---|

| Column | Sub-2 µm particle size columns (e.g., C18) |

| Advantage | Fast analysis, high resolution, suitable for impurity profiling |

| Detection | UV, MS (Mass Spectrometry) |

| Application to Related Compounds | Fast UPLC applications are available for compounds like 3-pyridinesulfonic acid. sielc.com |

Analytical Method Development and Quality Control for 4 Chloropyridine 3 Sulfonic Acid and Its Derivatives

Development and Validation of Analytical Methodologies

The development of robust analytical methods is a critical first step in the quality control of 4-chloropyridine-3-sulfonic acid and related compounds like 4-chloropyridine-3-sulfonamide (B47618). High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely utilized technique for its sensitivity, specificity, and efficiency in separating and quantifying components in a mixture. researchgate.net

Method development for a pyridine (B92270) derivative typically involves a systematic approach to optimize various chromatographic conditions. researchgate.net This includes selecting an appropriate stationary phase (e.g., a C8 or C18 column), a mobile phase composition (often a mixture of an aqueous buffer like acetic acid or trifluoroacetic acid and an organic solvent like acetonitrile), and a suitable detector (e.g., a Diode Array Detector (DAD) or UV-Visible detector set at a specific wavelength). researchgate.netmdpi.comwu.ac.th

Once a method is developed, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net Validation ensures that the analytical procedure is suitable for its intended purpose. The key validation parameters include specificity, linearity, accuracy, precision, and robustness. mdpi.com For instance, a patent for the synthesis of 4-chloropyridine-3-sulfonyl chloride, a direct precursor, specifies the use of HPLC to confirm purity levels as high as 99.8%. google.com

The table below summarizes typical parameters for a validated RP-HPLC method for a pyridine derivative, which would be applicable for the analysis of this compound. researchgate.netmdpi.com

Table 1: Typical Validation Parameters for an RP-HPLC Method

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. | The analyte peak is well-resolved from other peaks with no interference. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (R²) ≥ 0.999. mdpi.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. | Recovery rates typically between 85% and 115%. wu.ac.th |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. mdpi.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (typically 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically 10:1). |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | RSD of results remains within acceptable limits during varied conditions. researchgate.net |

These validated methods are indispensable for routine quality control, ensuring that each batch of this compound or its derivatives meets the required purity specifications.

Impurity Profiling, Isolation, and Identification in Synthesis

Impurity profiling—the identification, quantification, and characterization of impurities in pharmaceutical substances—is a critical regulatory requirement. nih.gov Impurities can originate from various sources, including the starting materials, reagents, catalysts, solvents, intermediates, and degradation products. nih.gov

In the synthesis of this compound and its derivatives, several potential impurities can arise. For example, a common synthesis route for the related 4-chloropyridine-3-sulfonyl chloride starts from 4-hydroxypyridine-3-sulfonic acid using chlorinating agents like phosphorus oxychloride and chlorine gas in a solvent such as toluene (B28343) or ethylene (B1197577) chloride. google.comprudencepharma.com Potential impurities from this process could include:

Starting Materials: Unreacted 4-hydroxypyridine-3-sulfonic acid. google.comprudencepharma.com

Intermediates: Incompletely chlorinated intermediates.

Reagents and By-products: Residual phosphorus-containing compounds. google.com

Residual Solvents: Traces of solvents used in the reaction and purification steps, such as toluene or ethylene chloride. google.com

The process of impurity management involves a multi-step approach. Initially, analytical techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to detect and quantify impurities. nih.gov When an unknown impurity is detected above a certain threshold (e.g., 0.1% as per ICH guidelines), its isolation and structural elucidation become necessary. nih.gov Isolation can be achieved using preparative chromatography, after which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are employed to determine the chemical structure of the impurity. researchgate.net

Table 2: Potential Impurities in the Synthesis of this compound and Derivatives

| Impurity Type | Potential Compound | Origin | Analytical Detection Method |

| Starting Material | 4-Hydroxypyridine-3-sulfonic acid | Incomplete reaction | HPLC, LC-MS |

| By-product | Isomeric pyridine sulfonic acids | Side reactions during sulfonation/chlorination | HPLC, LC-MS |

| Reagent-Related | Phosphorus Oxychloride | Excess reagent from chlorination step | GC, LC-MS |

| Residual Solvent | Toluene / Ethylene Chloride | Purification/extraction solvent | Gas Chromatography (GC) |

Controlling these impurities is essential for the safety and efficacy of the final pharmaceutical product.

Role as a Reference Standard in Pharmaceutical Development and Quality Control

A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. In pharmaceutical quality control, reference standards are indispensable for confirming the identity, purity, and strength of APIs and their formulations. pharmaffiliates.com

This compound is a key intermediate in the synthesis of the diuretic drug Torsemide. prudencepharma.com As such, both this compound and its immediate precursor, 4-chloropyridine-3-sulfonamide, are crucial in this context. It is often listed commercially as a "Torsemide impurity," highlighting its role in quality control for this specific drug. chemicalbook.com

The primary functions of this compound as a reference standard include:

Impurity Identification and Quantification: By using a well-characterized standard of this compound, analytical laboratories can accurately identify and quantify its presence as a potential impurity in batches of the final drug product, Torsemide. This is achieved by comparing the retention time and response of the peak in the sample chromatogram to that of the reference standard.

Method Validation: Reference standards are used during the validation of analytical methods to confirm parameters like specificity, linearity, and accuracy. mdpi.com

Stability Studies: It can be used to assess the stability of the API by monitoring the formation of related degradation products over time under various stress conditions.

To serve as a reference standard, a batch of this compound must be extensively characterized to establish its identity and purity with a high degree of confidence. This involves a comprehensive set of tests, including chromatography, spectroscopy, and elemental analysis, to ensure it is suitable for its intended analytical application.

Environmental and Safety Considerations in the Research and Development of 4 Chloropyridine 3 Sulfonic Acid

Safety Protocols and Risk Mitigation in Synthetic Procedures

Handling 4-Chloropyridine-3-sulfonic acid and its precursors requires adherence to strict safety protocols to minimize exposure and prevent accidents. postapplescientific.compostapplescientific.com The primary synthesis route involves the hydrolysis of 4-chloropyridine-3-sulfonamide (B47618) using dilute hydrochloric acid. researchgate.netresearchgate.net Both the reactants and the product possess hazardous properties, mandating a controlled laboratory environment.

Personal Protective Equipment (PPE): A fundamental aspect of risk mitigation is the consistent use of appropriate PPE. This serves as the first line of defense against chemical splashes, inhalation of dust or vapors, and skin contact. postapplescientific.com

Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes of corrosive reagents and solvents. chemicalbook.comfishersci.com

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Latex gloves are not suitable for handling pyridine (B92270) and its derivatives. postapplescientific.compostapplescientific.com

Body Protection: A lab coat is required to prevent skin contact. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended. postapplescientific.comechemi.com

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors. postapplescientific.comfishersci.comfishersci.com If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used. echemi.comfishersci.com

Handling and Storage: Proper handling and storage procedures are critical to maintaining a safe research environment.

Ventilation: All work with this compound and its precursors must be performed in a well-ventilated area, preferably a chemical fume hood, to control exposure to potentially harmful fumes. postapplescientific.compostapplescientific.com

Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, amines, and alcohols. fishersci.comfishersci.com Containers should be kept tightly closed to prevent the absorption of moisture and the release of vapors. postapplescientific.comfishersci.com

Hygiene: Researchers should wash their hands thoroughly after handling the chemical. Eating, drinking, and smoking are strictly prohibited in the laboratory area. postapplescientific.com

Emergency Procedures: In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Skin Contact: Contaminated clothing should be removed immediately, and the affected skin area should be washed with plenty of soap and water. postapplescientific.com

Eye Contact: Eyes should be flushed immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Medical attention should be sought. postapplescientific.comaksci.com

Inhalation: The individual should be moved to fresh air. If breathing is difficult, medical attention is necessary. postapplescientific.comfishersci.com

Spills: Spills should be contained using an inert absorbent material like sand or vermiculite. The collected material must be placed in a sealed container for proper disposal. postapplescientific.com All ignition sources should be removed from the area. fishersci.com

The following table summarizes the key safety protocols for handling this compound in a research setting.

| Safety Aspect | Protocol | Primary Hazard Mitigated |

| Eye Protection | Wear tightly fitting safety goggles or a face shield. | Chemical splashes, eye irritation. |

| Hand Protection | Use nitrile or neoprene gloves. | Skin contact, corrosion, absorption. |

| Body Protection | Wear a lab coat and, if necessary, a chemical-resistant apron. | Skin contact, contamination of personal clothing. |

| Respiratory | Conduct all work in a chemical fume hood. | Inhalation of dust, vapors, and irritating fumes. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | Accidental reactions, degradation of the compound. |

| Spill Response | Contain with inert absorbent material and dispose of as hazardous waste. | Spread of contamination, exposure. |

| First Aid (Eyes) | Flush with water for at least 15 minutes and seek medical attention. | Severe eye damage. |

| First Aid (Skin) | Wash affected area with soap and water immediately. | Skin burns and irritation. |

Environmental Impact of Synthesis Byproducts and Waste Management

The primary method for synthesizing this compound involves the hydrolysis of 4-chloropyridine-3-sulfonamide with dilute hydrochloric acid. researchgate.netresearchgate.net This process, while direct, generates byproducts and waste streams that require careful management to prevent environmental harm.

Synthesis Byproducts: The main byproduct from the hydrolysis of the sulfonamide group (-SO₂NH₂) is ammonia (NH₃). In the acidic reaction medium (hydrochloric acid), this ammonia is immediately neutralized to form ammonium chloride (NH₄Cl). Therefore, the primary components of the post-reaction mixture include the desired product, water, unreacted starting materials, excess hydrochloric acid, and ammonium chloride.

Environmental Impact of Byproducts: While ammonium chloride is a common inorganic salt, its release into aquatic ecosystems can be problematic. The ammonium ion can be toxic to aquatic life at certain concentrations and pH levels. Furthermore, as a nitrogen-containing compound, it can contribute to eutrophication—an over-enrichment of water bodies with nutrients that leads to excessive algal growth, oxygen depletion, and subsequent harm to aquatic organisms.

The final product, this compound, is a chlorinated organic compound. Chlorinated pyridines are a class of compounds for which environmental fate data can be limited, but they are generally treated with caution due to the persistence and potential toxicity associated with chlorinated organic molecules. nih.gov Similarly, sulfonic acids can be persistent in the environment. nih.govd-nb.info

Waste Management and Disposal: Proper disposal of all waste generated during the synthesis is a critical component of responsible research. Waste containing pyridine derivatives and chlorinated compounds is typically classified as hazardous. google.com

Waste Segregation: It is essential to segregate waste streams. Chlorinated organic waste must be kept separate from non-halogenated waste. This is because common disposal methods for non-halogenated organic solvents, such as fuel blending, are not suitable for chlorinated materials, which can produce highly toxic dioxins and other hazardous byproducts upon combustion if not performed in a specialized incinerator.

Neutralization: The acidic waste stream from the synthesis must be neutralized before disposal. This should be done carefully, as the addition of a base to the acidic solution can be exothermic.

Disposal Method: The neutralized aqueous waste containing the product, byproducts, and any unreacted materials should not be discharged into the sewer system. aksci.com It must be collected in appropriately labeled, sealed containers. The recommended disposal method for chlorinated organic waste is high-temperature incineration in a facility equipped with flue gas scrubbing to remove acidic gases like HCl and sulfur oxides (SOx) that are formed during combustion. fishersci.com

The following table outlines the waste components from the synthesis and their recommended management.

| Waste Component | Chemical Formula | Potential Environmental Hazard | Recommended Waste Management |

| This compound | C₅H₄ClNO₃S | Persistence, potential toxicity as a chlorinated organic compound. | Collect in labeled hazardous waste container for high-temperature incineration. |

| Hydrochloric Acid | HCl | Acidity, corrosivity. | Neutralize with a suitable base before collection for disposal. |

| Ammonium Chloride | NH₄Cl | Aquatic toxicity (ammonia), eutrophication (nitrogen source). | Collect in aqueous hazardous waste container for incineration or specialized treatment. |

| 4-chloropyridine-3-sulfonamide | C₅H₅ClN₂O₂S | Potential toxicity as a chlorinated organic compound. | Collect in labeled hazardous waste container for high-temperature incineration. |

Adherence to these environmental and safety protocols is essential for the responsible research and development of this compound, ensuring the protection of laboratory personnel and the preservation of the environment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloropyridine-3-sulfonic acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A primary synthesis route involves chlorosulfonation of pyridine derivatives using chlorosulfonic acid under controlled anhydrous conditions. Optimization strategies include maintaining low temperatures (0–5°C) to minimize side reactions and adjusting the molar ratio of chlorosulfonic acid to pyridine precursor (1.5:1) to enhance sulfonation efficiency. Post-synthesis purification via recrystallization in ethanol-water mixtures improves yield (70–85%) and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 8.5–9.0 ppm) due to electron-withdrawing sulfonic acid and chlorine groups.

- IR Spectroscopy : Confirm sulfonic acid (-SO₃H) via O-H stretching (2500–3000 cm⁻¹) and S=O vibrations (1150–1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks at m/z 193 (M⁺) and fragment ions corresponding to chlorine loss (e.g., m/z 157) validate the structure .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store in airtight containers to prevent hydrolysis, which generates corrosive HCl and SO₃ gases. Immediate neutralization of spills with sodium bicarbonate is advised, per SDS guidelines .

Advanced Research Questions

Q. How do structural modifications at the sulfonic acid group influence the catalytic activity of this compound in organic synthesis?

- Methodological Answer : Introducing electron-withdrawing substituents (e.g., -NO₂) at the sulfonic acid group enhances Brønsted acidity, improving catalytic performance in acid-driven reactions like Friedel-Crafts alkylation. For example, silica-supported sulfonic acid derivatives (e.g., SBSSA) achieve 95% yield in quinoxaline synthesis at room temperature .

Q. How can computational models aid in predicting the reactivity of this compound derivatives in aqueous environments?

- Methodological Answer : Density Functional Theory (DFT) models predict proton dissociation energies (pKa) and solvation effects. For instance, modeling the sulfonic acid group’s charge distribution reveals preferential hydration in polar solvents, guiding solvent selection for reactions like esterification .

Q. What strategies resolve contradictions in reported reaction outcomes when using this compound as a reaction intermediate?

- Methodological Answer : Discrepancies in yields or byproducts often arise from trace moisture or variable stoichiometry. Systematic reproducibility protocols include:

- Purity Validation : Pre-dry reagents (e.g., molecular sieves for solvents).

- In Situ Monitoring : Use HPLC to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What role does the sulfonic acid moiety play in the biological activity of this compound derivatives, such as in pharmaceuticals?

- Methodological Answer : The -SO₃H group enhances water solubility and bioavailability, enabling interactions with enzymatic active sites. For example, bumetanide (a sulfonamide derivative) inhibits renal Na⁺/K⁺/Cl⁻ cotransporters by mimicking endogenous sulfonic acid-containing metabolites .

Data Contradiction Analysis

Q. How is the purity of this compound assessed, and what common impurities are encountered during synthesis?

- Methodological Answer :

- Titration : Quantify sulfonic acid content via acid-base titration with standardized NaOH.

- HPLC : Detect impurities like unreacted 4-chloropyridine (retention time: 3.2 min) or sulfonyl chloride intermediates (4.5 min). Adjust reaction quenching (e.g., ice-cold water) to minimize byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.